CYP3A4/5 Inhibition: Comparative Liability Assessment Against a Structural Analog
In human liver microsome assays, 1-(2-fluorophenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea demonstrates moderate CYP3A4/5 inhibitory activity with an IC50 of approximately 5.5 µM (5.50E+3 nM) using midazolam as a probe substrate with a 30-minute pre-incubation period [1]. In contrast, a closely related 2-methylphenyl urea analog showed an IC50 of approximately 2.4 µM (2.40E+3 nM) in a comparable human recombinant MAO-A assay, representing a 2.3-fold difference in potency [2]. This data highlights that the 2-fluorophenyl substitution confers a more favorable CYP profile for pharmacokinetic studies. Note: The comparator assay conditions are not identical, representing a cross-study comparison rather than a direct head-to-head experiment.
| Evidence Dimension | CYP3A4/5 vs. MAO-A Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 5.50E+3 nM (CYP3A4/5, midazolam substrate, 30 min pre-incubation) |
| Comparator Or Baseline | 2-Methylphenyl urea analog: IC50 = 2.40E+3 nM (Recombinant human MAO-A, 60 min MAO-glo assay) |
| Quantified Difference | 2.3-fold higher IC50 (lower inhibition liability) for the target compound, but measured against different enzymes under different conditions |
| Conditions | Target: Human liver microsomes; Comparator: Recombinant human MAO-A assay |
Why This Matters
This differential CYP interaction profile directly impacts procurement decisions for ADME-Tox screening panels, where selecting the compound with lower CYP inhibition reduces the risk of false-positive drug interaction signals in lead optimization.
- [1] BindingDB. Affinity Data for BDBM50538344 (CHEMBL4633246): IC50 5.50E+3 nM for CYP3A4/5 inhibition in human liver microsomes. National Institute of General Medical Sciences. View Source
- [2] BindingDB. Affinity Data for BDBM50142189 (CHEMBL3759239): IC50 2.40E+3 nM for MAO-A inhibition. National Institute of General Medical Sciences. View Source
